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Abstract
Fasitibant chloride (formerly MEN16132) is a potent, selective, and long-lasting non-peptide

antagonist of the bradykinin B2 receptor (B2R). It has been investigated for its therapeutic

potential in inflammatory conditions, particularly osteoarthritis. This technical guide provides a

comprehensive overview of the pharmacological profile of Fasitibant chloride, summarizing its

mechanism of action, in vitro and in vivo pharmacology, and clinical development status. This

document includes detailed experimental protocols for key assays and visual representations

of relevant biological pathways and experimental workflows to support further research and

development.

Introduction
Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects

primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[1]

The B2 receptor is constitutively expressed in a variety of tissues and is involved in

physiological processes such as vasodilation and smooth muscle contraction.[2] Dysregulation

of the bradykinin system is implicated in the pathophysiology of various inflammatory diseases,

making the B2 receptor an attractive therapeutic target. Fasitibant chloride has been

developed as a specific antagonist to block the actions of bradykinin at the B2 receptor, thereby

mitigating inflammatory responses.
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Mechanism of Action
Fasitibant chloride is a competitive antagonist of the bradykinin B2 receptor.[1] By binding to

the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the

downstream signaling cascade that leads to the cardinal signs of inflammation: pain, swelling,

heat, and redness.

Signaling Pathway of the Bradykinin B2 Receptor
Activation of the B2 receptor by bradykinin primarily initiates signaling through Gαq, leading to

the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These

events culminate in various cellular responses, including the production of pro-inflammatory

mediators like prostaglandins and cytokines.

Extracellular

Cell Membrane

Intracellular
Bradykinin

Bradykinin B2 Receptor (B2R)

Binds & Activates

Gαq
Activates

Fasitibant chloride
Binds & Inhibits

Phospholipase C (PLC)
Activates

PIP2
Hydrolyzes

IP3

DAG

Intracellular Ca2+
Release

Protein Kinase C (PKC)
Activation

Pro-inflammatory
Response

Click to download full resolution via product page

Bradykinin B2 Receptor Signaling Pathway and Fasitibant Inhibition.

Pharmacological Data
In Vitro Pharmacology
Fasitibant chloride has demonstrated high affinity and potency for the bradykinin B2 receptor

across multiple species and tissues in in vitro assays.
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Table 1: In Vitro Receptor Binding Affinity of Fasitibant Chloride (MEN16132)

Species Tissue/Cell Line pKi Reference

Human
CHO cells

(recombinant B2R)
10.5 [1]

Human Lung fibroblasts 10.5 [1]

Guinea Pig Airways 10.0

Guinea Pig
Ileum longitudinal

smooth muscle
10.2

Guinea Pig
Cultured colonic

myocytes
10.3

Rat Uterus 10.4

Rat Airways 10.1

Rabbit Ileum smooth muscle 10.4

Pig Ileum smooth muscle 10.3

Table 2: In Vitro Functional Antagonist Potency of Fasitibant Chloride (MEN16132)
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Species
Tissue/Cell
Line

Assay pKB Reference

Human

CHO cells

(recombinant

B2R)

Inositol

Phosphate

Accumulation

10.3

Human
Detrusor smooth

muscle
Contraction 9.9

Guinea Pig
Colonic

myocytes

Inositol

Phosphate

Accumulation

10.3

Guinea Pig

Ileum

longitudinal

smooth muscle

Contraction 10.1

Rat Uterus Contraction 9.7

Rat Urinary Bladder Contraction 9.7

Fasitibant chloride exhibits high selectivity for the B2 receptor, with a pKi of <5 for the human

bradykinin B1 receptor.

In Vivo Pharmacology
Preclinical studies in animal models of inflammation have demonstrated the in vivo efficacy of

Fasitibant chloride.

Table 3: In Vivo Efficacy of Fasitibant Chloride (MEN16132)
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Animal Model Condition
Route of
Administration

Key Findings Reference

Rat

Carrageenan-

induced

inflammatory

arthritis

Intra-articular

Reduced joint

pain and edema.

In combination

with

dexamethasone,

it was more

effective at

inhibiting knee

joint

inflammation and

the release of

inflammatory

mediators

(prostaglandins,

IL-1β, IL-6,

GRO/CINC-1).

Guinea Pig

Bradykinin-

induced

bronchoconstricti

on

Intravenous,

Intratracheal,

Aerosol

Dose-dependent

inhibition of

bronchoconstricti

on with a long

duration of action

(over 8 hours at

30 nmol/kg IV).

Topical

administration

was effective

without systemic

effects.

Guinea Pig Bradykinin-

induced nasal

mucosa

microvascular

leakage

Intranasal Dose-dependent

and long-lasting

reduction of

plasma protein

extravasation.

The inhibitory
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effect lasted for

more than 15

hours at 10

nmol/nostril.

Pharmacokinetics
Detailed quantitative preclinical and clinical pharmacokinetic data for Fasitibant chloride,

including parameters such as Cmax, Tmax, half-life, bioavailability, metabolism, and excretion,

are not extensively available in the public domain. Preclinical studies in guinea pigs suggest a

long duration of action following both intravenous and local administration.

Clinical Development
Fasitibant chloride has been investigated in Phase 2 clinical trials for the treatment of pain

associated with osteoarthritis of the knee.

Table 4: Clinical Trials of Fasitibant Chloride

ClinicalTrial.gov
Identifier

Title Status Phase

NCT01091116

A Locally Injected

Bradykinin Antagonist

for TReatment of

OSteoarthritiS

Completed 2

NCT02205814

Fasitibant Intra-

articular Injection in

Patients With

Symptomatic

Osteoarthritis of the

Knee

Completed 2

The purpose of these studies was to evaluate the efficacy, safety, and dose-response of intra-

articular injections of Fasitibant chloride in reducing pain in patients with knee osteoarthritis.

Detailed results from these trials are not widely published.
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Experimental Protocols
Bradykinin B2 Receptor Binding Assay (Radioligand
Competition)
This protocol describes a method to determine the binding affinity of a test compound for the

bradykinin B2 receptor.

Preparation

Incubation

Separation & Quantification

Data Analysis

Prepare cell membranes
expressing B2 receptors

Incubate membranes, radioligand,
and test compound

Prepare [3H]-Bradykinin
(Radioligand)

Prepare serial dilutions
of Fasitibant chloride

Separate bound and free
radioligand via filtration

Quantify bound radioactivity
using scintillation counting

Calculate IC50 and Ki values

Click to download full resolution via product page

Workflow for Bradykinin B2 Receptor Binding Assay.

Materials:
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Cell membranes expressing the human bradykinin B2 receptor.

[3H]-Bradykinin (Radioligand).

Fasitibant chloride or other test compounds.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters.

Scintillation counter.

Procedure:

In a 96-well plate, add assay buffer, [3H]-Bradykinin, and varying concentrations of the test

compound.

Add the cell membrane preparation to initiate the binding reaction.

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data are analyzed to determine the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using

the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay
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This functional assay measures the ability of a compound to antagonize bradykinin-induced

activation of the B2 receptor by quantifying the accumulation of inositol phosphates.

Workflow for Inositol Phosphate Accumulation Assay.

Materials:

Cells expressing the human bradykinin B2 receptor (e.g., CHO cells).

[3H]-myo-inositol.

Fasitibant chloride or other test compounds.

Bradykinin.

Lithium chloride (LiCl) solution.

Lysis buffer (e.g., perchloric acid).

Ion-exchange chromatography columns.

Scintillation counter.

Procedure:

Cells are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into

cellular phosphoinositides.

The cells are washed and pre-incubated with varying concentrations of the test compound in

the presence of LiCl (which inhibits inositol monophosphatases, allowing IPs to accumulate).

Cells are then stimulated with a fixed concentration of bradykinin for a defined period.

The reaction is terminated by adding a lysis buffer.

The cell lysates are collected, and the inositol phosphates are separated from other

components using ion-exchange chromatography.

The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.
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The ability of the test compound to inhibit bradykinin-stimulated IP accumulation is used to

determine its antagonist potency (pKB).

Carrageenan-Induced Inflammatory Arthritis in Rats
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test

compounds.

Materials:

Male Wistar rats.

Lambda-carrageenan solution (e.g., 2% in sterile saline).

Fasitibant chloride or other test compounds.

Anesthetic (e.g., pentobarbital).

Calipers for measuring joint diameter.

Equipment for assessing pain/incapacitation (e.g., incapacitance tester).

Procedure:

Rats are anesthetized.

The test compound (e.g., Fasitibant chloride) or vehicle is administered via intra-articular

injection into the right knee joint.

After a short pre-treatment period (e.g., 30 minutes), a solution of carrageenan is injected

into the same knee joint to induce inflammation.

At various time points after carrageenan injection (e.g., up to 6 hours), the following

parameters are measured:

Joint edema: The diameter of the knee joint is measured with calipers.

Pain/Incapacitation: Changes in weight-bearing on the inflamed limb are assessed.
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At the end of the experiment, synovial fluid and joint tissues can be collected for the analysis

of inflammatory mediators (e.g., prostaglandins, cytokines) and neutrophil recruitment (e.g.,

myeloperoxidase assay).

The effects of the test compound are compared to the vehicle-treated control group to

determine its anti-inflammatory and analgesic activity.

Conclusion
Fasitibant chloride is a highly potent and selective bradykinin B2 receptor antagonist with

demonstrated efficacy in preclinical models of inflammation and pain. Its development has

progressed to Phase 2 clinical trials for osteoarthritis, indicating its potential as a therapeutic

agent for inflammatory conditions. While detailed pharmacokinetic data are not widely

available, its in vitro and in vivo pharmacological profile supports its mechanism of action. The

information and protocols provided in this guide serve as a valuable resource for researchers in

the fields of pharmacology and drug development who are interested in the bradykinin system

and the therapeutic potential of B2 receptor antagonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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